Cas no 871013-26-2 (7-methylthieno3,2-dpyrimidine)

7-methylthieno3,2-dpyrimidine structure
7-methylthieno3,2-dpyrimidine structure
Product Name:7-methylthieno3,2-dpyrimidine
CAS 번호:871013-26-2
MF:C7H6N2S
메가와트:150.200939655304
MDL:MFCD13181518
CID:842029
PubChem ID:55280623
Update Time:2025-07-31

7-methylthieno3,2-dpyrimidine 화학적 및 물리적 성질

이름 및 식별자

    • 7-Methylthieno[3,2-d]pyrimidine
    • 7-methyl-Thieno[3,2-d]pyrimidine
    • 7-Methylthieno[3,2-d]pyrimidine (ACI)
    • EN300-255145
    • WJB01326
    • 871013-26-2
    • SCHEMBL360516
    • MFCD13181518
    • DB-076839
    • CS-0039107
    • AKOS006336460
    • DTXSID80717346
    • AS-36462
    • Z1201626971
    • HCDWIFDKDPYXLO-UHFFFAOYSA-N
    • 7-methylthieno3,2-dpyrimidine
    • MDL: MFCD13181518
    • 인치: 1S/C7H6N2S/c1-5-3-10-6-2-8-4-9-7(5)6/h2-4H,1H3
    • InChIKey: HCDWIFDKDPYXLO-UHFFFAOYSA-N
    • 미소: N1C=C2SC=C(C2=NC=1)C

계산된 속성

  • 정밀분자량: 150.02500
  • 동위원소 질량: 150.02516937g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 129
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.7
  • 토폴로지 분자 극성 표면적: 54Ų

실험적 성질

  • PSA: 54.02000
  • LogP: 1.99970

7-methylthieno3,2-dpyrimidine 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    ?? ?? ??:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    ?? ??, ?? ??, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

7-methylthieno3,2-dpyrimidine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-2299-10g
7-methylthieno[3,2-d]pyrimidine
871013-26-2 97%
10g
$1550 2023-09-07
TRC
B498035-10mg
7-methylthieno[3,2-d]pyrimidine
871013-26-2
10mg
$ 50.00 2022-06-01
TRC
B498035-50mg
7-methylthieno[3,2-d]pyrimidine
871013-26-2
50mg
$ 185.00 2022-06-01
TRC
B498035-100mg
7-methylthieno[3,2-d]pyrimidine
871013-26-2
100mg
$ 275.00 2022-06-01
Chemenu
CM151485-1g
7-Methylthieno[3,2-d]pyrimidine
871013-26-2 97%
1g
$468 2021-08-05
eNovation Chemicals LLC
K11625-1g
7-methylthieno[3,2-d]pyrimidine
871013-26-2 95%
1g
$550 2024-05-23
eNovation Chemicals LLC
K11625-5g
7-methylthieno[3,2-d]pyrimidine
871013-26-2 95%
5g
$1800 2024-05-23
Chemenu
CM151485-1g
7-Methylthieno[3,2-d]pyrimidine
871013-26-2 97%
1g
$*** 2023-05-29
abcr
AB447192-250 mg
7-Methylthieno[3,2-d]pyrimidine; .
871013-26-2
250mg
€450.00 2023-04-22
abcr
AB447192-1 g
7-Methylthieno[3,2-d]pyrimidine
871013-26-2
1g
€762.10 2022-08-31

7-methylthieno3,2-dpyrimidine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Isopropanol ,  Ethyl acetate ,  Water ;  20 h, rt
참조
Discovery of a potent and highly selective transforming growth factor β receptor-associated kinase 1 (TAK1) inhibitor by structure based drug design (SBDD)
Muraoka, Terushige; et al, Bioorganic & Medicinal Chemistry, 2016, 24(18), 4206-4217

합성 방법 2

반응 조건
1.1 Solvents: Formamide ;  6 h, 160 °C; 160 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Phosphorus oxychloride ;  3 h, 80 °C
2.2 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized, cooled
3.1 Reagents: Tosylhydrazine Solvents: 1,4-Dioxane ;  overnight, reflux
3.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, reflux; cooled
참조
Synthesis of bicyclic N-arylmethyl-substituted iminoribitol derivatives as selective nucleoside hydrolase inhibitors
Berg, Maya; et al, ChemMedChem, 2009, 4(2), 249-260

합성 방법 3

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  6 h, 100 °C
2.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Isopropanol ,  Ethyl acetate ,  Water ;  20 h, rt
참조
Discovery of a potent and highly selective transforming growth factor β receptor-associated kinase 1 (TAK1) inhibitor by structure based drug design (SBDD)
Muraoka, Terushige; et al, Bioorganic & Medicinal Chemistry, 2016, 24(18), 4206-4217

합성 방법 4

반응 조건
1.1 150 °C
1.2 Reagents: Phosphorus oxychloride ;  6 h, 100 °C
2.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Isopropanol ,  Ethyl acetate ,  Water ;  20 h, rt
참조
Discovery of a potent and highly selective transforming growth factor β receptor-associated kinase 1 (TAK1) inhibitor by structure based drug design (SBDD)
Muraoka, Terushige; et al, Bioorganic & Medicinal Chemistry, 2016, 24(18), 4206-4217

7-methylthieno3,2-dpyrimidine Raw materials

7-methylthieno3,2-dpyrimidine Preparation Products

7-methylthieno3,2-dpyrimidine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:871013-26-2)7-methylthieno3,2-dpyrimidine
주문 번호:A847221
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:14
가격 ($):3507.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:871013-26-2)7-methylthieno3,2-dpyrimidine
A847221
순결:99%
재다:5g
가격 ($):3507.0
Email